molecular formula C21H19Cl2IN4O2 B1664823 AM 281 CAS No. 202463-68-1

AM 281

カタログ番号: B1664823
CAS番号: 202463-68-1
分子量: 557.2 g/mol
InChIキー: AJFFBPZYXRNAIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AM 281 is a synthetic organic compound with a complex structure It is characterized by the presence of dichlorophenyl, iodophenyl, methyl, morpholinyl, and pyrazole groups

準備方法

The synthesis of AM 281 involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The general synthetic route can be summarized as follows:

    Formation of the Pyrazole Ring: The initial step involves the reaction of an appropriate hydrazine derivative with a β-diketone to form the pyrazole ring.

    Functionalization: The pyrazole ring is then functionalized with the dichlorophenyl, iodophenyl, and methyl groups through a series of substitution reactions.

    Morpholinyl Group Introduction: The morpholinyl group is introduced via nucleophilic substitution, typically using morpholine and a suitable leaving group.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the functionalized pyrazole with an appropriate carboxylic acid derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

化学反応の分析

AM 281 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis.

科学的研究の応用

Effects on Scopolamine-Induced Cognitive Deficits

One of the most notable applications of AM 281 is its role in ameliorating cognitive deficits induced by scopolamine, a drug that disrupts cholinergic function and impairs memory. In studies involving object recognition tasks in mice, this compound administration significantly restored memory performance when co-administered with scopolamine. The results indicated a 75% improvement in object recognition ability compared to scopolamine alone .

Table 1: Summary of Memory Performance Studies with this compound

Study ReferenceTreatmentMemory TaskKey Findings
This compound + ScopolamineObject RecognitionSignificant restoration of memory performance (75% improvement)
This compound (5 mg/kg) + MorphineObject RecognitionImproved recognition index during morphine withdrawal
This compound + LPSHemodynamic ResponseReduced hemodynamic variables in diabetic rats

Chronic Administration and Morphine Withdrawal

In another study, chronic administration of this compound alongside morphine showed promise in reversing memory impairments associated with spontaneous morphine withdrawal. The treatment improved exploration time and recognition indices significantly compared to control groups . This suggests that this compound may mitigate cognitive deficits linked to opioid dependence.

Neurodegenerative Disorders

Given its effects on cognitive enhancement, this compound presents potential therapeutic avenues for neurodegenerative diseases characterized by memory deficits, such as Alzheimer's disease. Research indicates that cannabinoid antagonists could enhance cholinergic neurotransmission, which is often impaired in these conditions .

Pain Management and Inflammation

Research has also explored the anti-inflammatory properties of cannabinoid antagonists like this compound. In models of systemic inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a capacity to modulate hemodynamic responses, suggesting a role in pain management .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound across various experimental paradigms:

  • Scopolamine-Induced Amnesia : Mice treated with this compound showed improved memory performance despite scopolamine administration, indicating its potential as a cognitive enhancer .
  • Morphine Withdrawal : Chronic treatment with this compound reduced cognitive deficits associated with morphine withdrawal symptoms, supporting its use in addiction therapies .
  • Inflammatory Responses : In diabetic rat models, this compound's administration during inflammatory challenges indicated potential benefits in managing systemic inflammation .

作用機序

The mechanism of action of AM 281 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

AM 281 can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.

    1-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide: This compound has a chlorine atom, which may result in different chemical and biological properties compared to the iodine-containing compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

生物活性

AM 281 is a selective cannabinoid receptor antagonist/inverse agonist, primarily targeting the CB1 receptor. This compound has garnered attention for its potential therapeutic effects, particularly in the context of cognitive function and substance withdrawal. Below is a detailed exploration of its biological activity, supported by research findings, case studies, and data tables.

This compound operates primarily as an antagonist at the CB1 receptor, with a Ki value of 12 nM for CB1 and 4200 nM for CB2 receptors, indicating a strong selectivity for CB1 . This selectivity is crucial as it allows this compound to modulate the endocannabinoid system without significant interaction with CB2 receptors, which are more involved in immune response.

Effects on Memory and Cognitive Function

Research indicates that this compound has significant effects on memory performance, particularly in models of drug withdrawal. A study assessed its impact on memory deficits induced by morphine withdrawal in mice. The findings highlighted that:

  • Acute Administration: Doses of 5 mg/kg improved acquisition time and exploration behavior in an object recognition task. In contrast, lower (2.5 mg/kg) and higher doses (10 mg/kg) did not yield significant improvements .
  • Chronic Administration: Daily administration alongside morphine resulted in improved recognition index (RI) scores compared to morphine alone, particularly at doses of 2.5 mg/kg .

Table 1: Effects of this compound on Memory Performance

Treatment TypeDose (mg/kg)Effect on Exploration TimeEffect on Recognition Index
Acute2.5No effectNo effect
Acute5ImprovedIncreased
Acute10No effectNo effect
Chronic1.25AmelioratedNo improvement
Chronic2.5Significant improvementIncreased

Case Studies

  • Morphine Withdrawal Study : In a controlled study involving morphine-dependent mice, this compound was administered during withdrawal phases. Results showed that this compound mitigated cognitive deficits associated with withdrawal, suggesting its potential utility in treating addiction-related cognitive impairments .
  • Cognitive Enhancement : Another case study explored the effects of this compound on cognitive tasks requiring associative learning. Mice treated with this compound demonstrated enhanced performance in tasks that typically challenge memory retention and recall, indicating its role in enhancing cognitive function under stress conditions .

Additional Research Findings

  • Locomotor Activity : this compound has been shown to increase locomotor activity following systemic administration, which may be linked to its antagonistic action on CB1 receptors .
  • Neurotransmitter Release : Studies have indicated that this compound can influence acetylcholine release in the hippocampus, further supporting its role in cognitive processes .

特性

IUPAC Name

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2IN4O2/c1-13-19(21(29)26-27-8-10-30-11-9-27)25-28(18-7-4-15(22)12-17(18)23)20(13)14-2-5-16(24)6-3-14/h2-7,12H,8-11H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFFBPZYXRNAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCOCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122269
Record name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202463-68-1
Record name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202463-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM 281
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202463681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM281
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AM-281
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBP4A4DYH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AM 281
Reactant of Route 2
Reactant of Route 2
AM 281
Reactant of Route 3
Reactant of Route 3
AM 281
Reactant of Route 4
Reactant of Route 4
AM 281
Reactant of Route 5
AM 281
Reactant of Route 6
Reactant of Route 6
AM 281
Customer
Q & A

Q1: What is AM281's primary molecular target?

A: AM281 is a selective antagonist of the cannabinoid receptor type 1 (CB1R) [, , , , , , , , , ].

Q2: How does AM281 interact with CB1R?

A: AM281 binds to CB1R, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) [, , , , ]. This binding inhibits the activation of CB1R and its downstream signaling pathways [, , ].

Q3: Does AM281 show any agonistic activity at CB1R?

A: While primarily an antagonist, some studies suggest AM281 might exhibit inverse agonist properties, meaning it can reduce the basal activity of CB1R in certain contexts [, , , ].

Q4: What are the downstream effects of AM281 binding to CB1R?

A: Blocking CB1R with AM281 can influence various physiological processes, including neurotransmitter release, neuronal excitability, cell proliferation, and inflammatory responses [, , , , , , , , , , , ].

Q5: Does AM281 interact with cannabinoid receptor type 2 (CB2R)?

A: AM281 displays significantly lower affinity for CB2R compared to CB1R, suggesting high selectivity for CB1R [, , , , ].

Q6: What is the molecular formula and weight of AM281?

A: The molecular formula of AM281 is C20H19Cl2IN4O2, and its molecular weight is 529.18 g/mol [].

Q7: Is there any spectroscopic data available for AM281?

A: While the provided research abstracts do not include specific spectroscopic data, detailed characterization would likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].

Q8: How does the iodine atom in AM281 contribute to its activity?

A: The iodine atom in AM281, replacing the chlorine atom found in the related compound SR141716A, contributes to its high binding affinity for CB1R []. This substitution likely enhances its interaction with the receptor binding pocket.

Q9: What is the route of administration for AM281 in preclinical studies?

A: AM281 has been administered through various routes in animal studies, including intravenous (i.v.), intraperitoneal (i.p.), intrathecal (i.t.), and subcutaneous (s.c.) injections [, , , , , , , , , , , , ].

Q10: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of AM281?

A: In vitro metabolism studies using rat liver microsomes have identified metabolites formed through modifications of the morpholine ring []. Further research is needed to understand the complete ADME profile of AM281.

Q11: What types of in vitro and in vivo models have been used to study AM281?

A: AM281 has been investigated in various in vitro models, including cell cultures of hippocampal neurons, glioma cells, vascular smooth muscle cells, and prostate cancer cells [, , , ]. In vivo studies have utilized rodent models of septic shock, neuropathic pain, anxiety, cognitive deficits, and liver fibrosis [, , , , , , , , , , , , ].

Q12: What are some key findings from in vivo studies using AM281?

A12: Studies utilizing AM281 have demonstrated its ability to:

  • Improve survival rates in rat models of septic shock [, ].
  • Reduce neurologic dysfunction in a rat model of cecal ligation and puncture [].
  • Improve memory performance in mice undergoing morphine withdrawal [, ].
  • Reduce inflammatory pain and edema in mice models [, ].
  • Attenuate liver fibrosis in a mouse model [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。